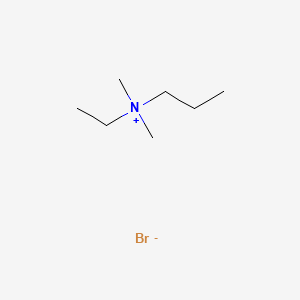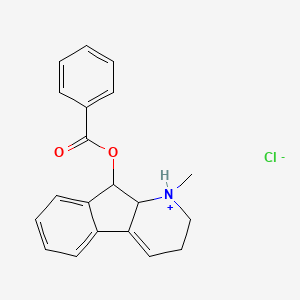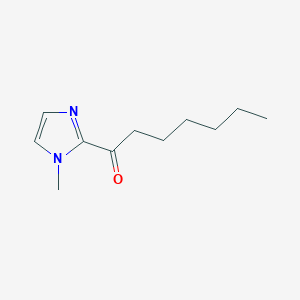
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one is an organic compound featuring an imidazole ring substituted with a methyl group and a heptanone chain. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one typically involves the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, followed by an acylation reaction with heptanone to yield the target compound . Another method involves the reaction of 1-(1-imidazol-2-yl)ethan-1-one with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one: A structurally similar compound with a shorter carbon chain.
1-Methyl-2-trichloroacetylimidazole: Another imidazole derivative with different substituents.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one is unique due to its specific substitution pattern and chain length, which can influence its chemical reactivity and biological activity. The presence of the heptanone chain can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic targets.
Propriétés
Numéro CAS |
95633-74-2 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-(1-methylimidazol-2-yl)heptan-1-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-7-10(14)11-12-8-9-13(11)2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
QJAQSFVUJZQTMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=NC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
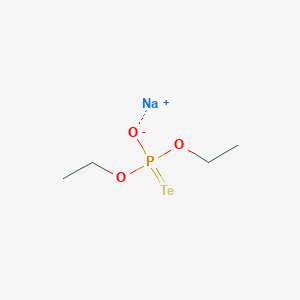
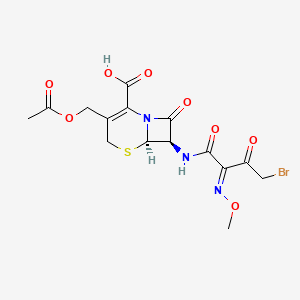
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
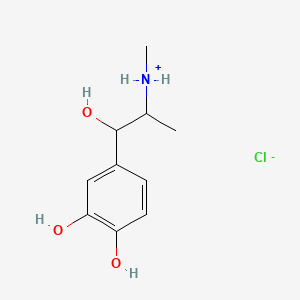
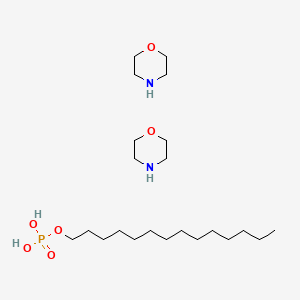
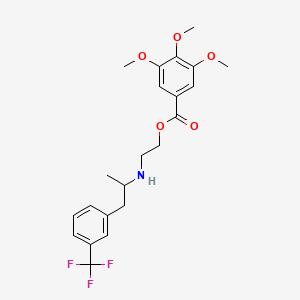

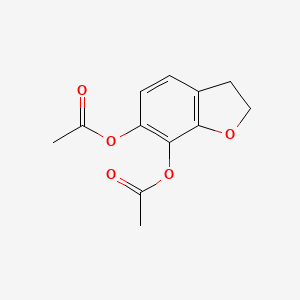
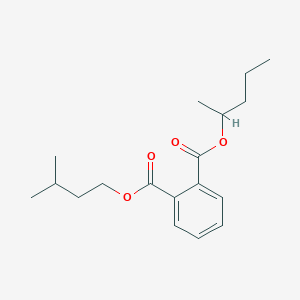
![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
